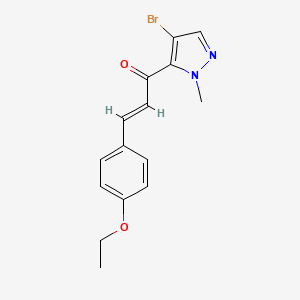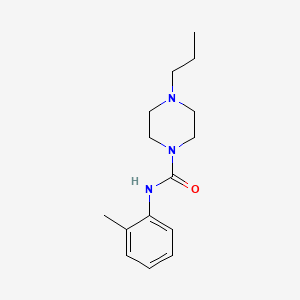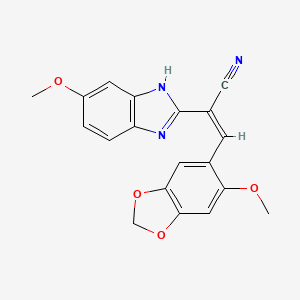![molecular formula C18H29N3O2 B5348458 N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as LMTX, is a small molecule drug that has been studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, meaning that it inhibits the formation of tau protein aggregates, which are a hallmark of several neurodegenerative diseases.
作用機序
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea inhibits the formation of tau protein aggregates by binding to tau protein and stabilizing it in a non-aggregated state. Tau protein aggregates are thought to contribute to the development and progression of neurodegenerative diseases, including Alzheimer's disease. By inhibiting the formation of tau protein aggregates, this compound may slow or prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been associated with improvements in cognitive function, but the results have been mixed. This compound has also been shown to have an acceptable safety profile in clinical trials.
実験室実験の利点と制限
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical settings. However, this compound has some limitations for lab experiments. It has shown variable efficacy in clinical trials, and its mechanism of action may not be applicable to all neurodegenerative diseases.
将来の方向性
There are several future directions for N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea research. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and frontotemporal dementia. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further clinical trials are needed to determine the optimal dosing regimen and patient population for this compound.
合成法
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 3-(bromomethyl)-1-isopropylpiperidine with 2-methoxy-5-methylphenyl isocyanate to form this compound. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
科学的研究の応用
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied extensively for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative diseases. In preclinical studies, this compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been tested as a monotherapy and in combination with other drugs in patients with Alzheimer's disease. Although some trials have shown promising results, others have failed to demonstrate significant clinical benefits.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)21-9-5-6-15(12-21)11-19-18(22)20-16-10-14(3)7-8-17(16)23-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBJFKIKBAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2CCCN(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5348405.png)


![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)

![2-(3-methyl-1-piperidinyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B5348466.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5348470.png)
![3-(2-fluorophenyl)-5-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348476.png)